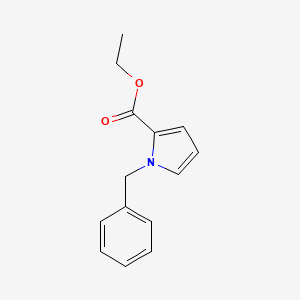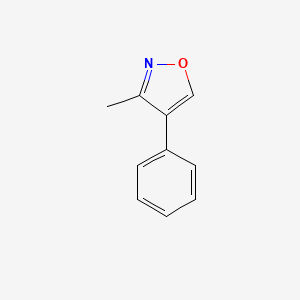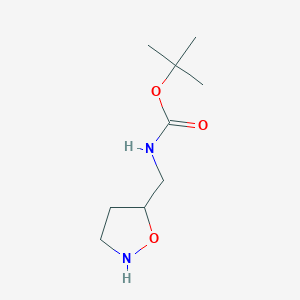![molecular formula C8H9NO3 B12867064 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is a chemical compound belonging to the class of dihydrobenzisoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and allows for the preparation of various derivatives with potential biological activities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one involves its interaction with molecular targets such as HSP90. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to various biological effects, including antiproliferative activity against cancer cells .
類似化合物との比較
Similar Compounds
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Another dihydrobenzisoxazole with similar structural features.
8-aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: Compounds with related structures and potential biological activities.
Uniqueness
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
3-methoxy-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C8H9NO3/c1-11-8-7-5(10)3-2-4-6(7)12-9-8/h2-4H2,1H3 |
InChIキー |
XUVOFXZHAXRKCO-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC2=C1C(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


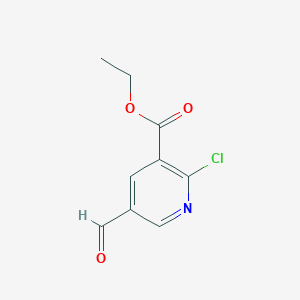
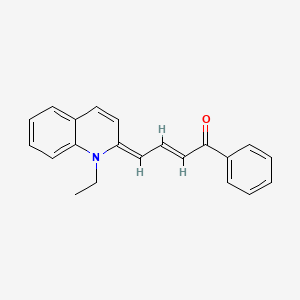
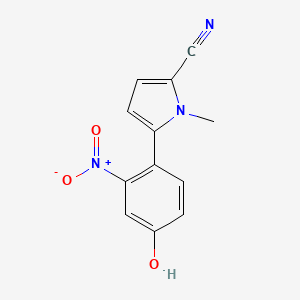
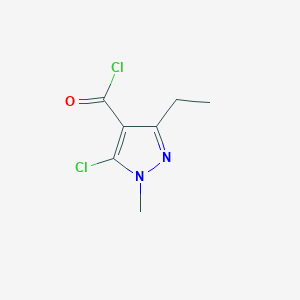
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

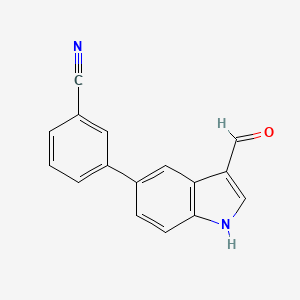
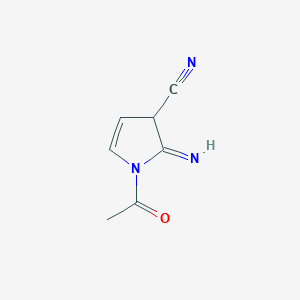

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
